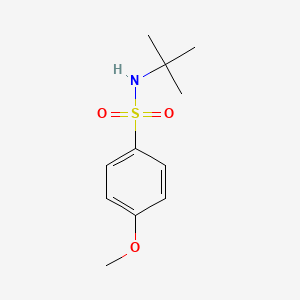

N-tert-butyl-4-methoxybenzenesulfonamide

Description

Overview of Benzenesulfonamide (B165840) Scaffolds in Modern Organic and Medicinal Chemistry Research

The benzenesulfonamide scaffold is a cornerstone in modern drug discovery and organic synthesis. This structural motif is present in a wide array of therapeutic agents, demonstrating its versatility and importance in medicinal chemistry. The sulfonamide group (-SO₂NH₂) is a key functional group that can act as a hydrogen bond donor and acceptor, enabling it to interact with various biological targets.

Benzenesulfonamide derivatives have been successfully developed as antibacterial agents, diuretics, and hypoglycemics. More recently, their application has expanded to include treatments for cancer, inflammation, and viral infections. For instance, certain benzenesulfonamides are known to be potent inhibitors of carbonic anhydrase, an enzyme implicated in several diseases, including glaucoma and some types of cancer. The phenyl ring of the benzenesulfonamide can be readily functionalized, allowing for the synthesis of a diverse library of compounds with tailored biological activities. This adaptability has made the benzenesulfonamide scaffold a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Significance of N-tert-butyl-4-methoxybenzenesulfonamide as a Molecular Platform and Synthetic Intermediate

This compound serves as a crucial molecular platform and a valuable synthetic intermediate in the development of new chemical entities. The term "molecular platform" or "building block" refers to a molecule that provides a core structure upon which a variety of chemical modifications can be made to generate a library of new compounds. The unique combination of a bulky, non-polar tert-butyl group and an electron-donating methoxy (B1213986) group on the benzenesulfonamide core of this specific compound influences its chemical reactivity and physical properties, making it a subject of interest for synthetic chemists.

While extensive research dedicated solely to this compound is not abundant, its significance can be inferred from its use in the synthesis of more complex molecules. For example, a closely related derivative, 3-bromo-N-tert-butyl-4-methoxybenzenesulfonamide, has been utilized as a key intermediate in the synthesis of Factor VIIa inhibitors, which are proteins that play a crucial role in the blood coagulation cascade. google.com This demonstrates the utility of the this compound framework in constructing biologically active compounds. The presence of the methoxy group offers a site for potential chemical modification, while the tert-butyl group can impart specific steric and solubility properties to the final molecule.

The synthesis of this compound itself can be achieved through several methods. A common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with tert-butylamine. Another patented method describes the synthesis of N-tert-butyl benzene (B151609) sulfonamide through the reaction of benzenesulfonamide with tert-butyl acrylate (B77674), tert-butyl propionate, or tert-butyl alcohol in the presence of a catalyst such as hafnium tetrachloride or zirconium tetrachloride. google.com

Current Research Landscape and Gaps Pertaining to the Compound

The current research landscape for this compound is primarily centered on its role as a precursor or building block in the synthesis of more elaborate molecules with potential pharmaceutical applications. Its appearance in patents related to "flap modulators" suggests its utility in the design of molecules targeting specific protein-protein interactions. google.com.pg

However, there are notable gaps in the publicly available research. There is a limited number of studies that focus directly on the biological activity of this compound itself. While its derivatives are being investigated, the intrinsic pharmacological profile of the parent compound remains largely unexplored. Furthermore, a comprehensive investigation into its physicochemical properties and its application in a wider range of synthetic transformations could unlock new avenues for its use. The development of more efficient and environmentally friendly synthetic routes to this compound also remains an area of potential research.

Scope and Objectives of Academic Investigation

Future academic investigations into this compound are likely to focus on several key areas. A primary objective would be to synthesize and characterize a broader range of derivatives based on this scaffold. This would involve chemical modifications at the phenyl ring, the sulfonamide nitrogen, and the methoxy group to explore the structure-activity relationships of the resulting compounds.

Another important objective is to conduct thorough pharmacological evaluations of this compound and its derivatives to identify any potential therapeutic applications. This would involve screening these compounds against a variety of biological targets.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₇NO₃S | ambeed.com |

| Molecular Weight | 243.32 g/mol | ambeed.com |

| CAS Number | 106555-68-4 | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3S/c1-11(2,3)12-16(13,14)10-7-5-9(15-4)6-8-10/h5-8,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGSCQSSLXIFXOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N Tert Butyl 4 Methoxybenzenesulfonamide

Classical and Established Synthetic Pathways

The conventional synthesis of N-aryl and N-alkyl sulfonamides has long been dominated by a few reliable methods. These routes are characterized by their straightforward nature and broad applicability, forming the bedrock of sulfonamide chemistry.

The most traditional and widely employed method for synthesizing sulfonamides is the reaction between a sulfonyl chloride and an amine. acs.org This approach is a cornerstone of sulfonamide synthesis due to the reactivity of the sulfonyl chloride group, though its success can depend on the nucleophilicity of the amine and the stability of the starting materials. acs.org For the specific synthesis of N-tert-butyl-4-methoxybenzenesulfonamide, this pathway involves the reaction of 4-methoxybenzenesulfonyl chloride with tert-butylamine.

The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. cbijournal.com The choice of solvent and temperature can be optimized to improve yields and purity. While this method is robust, it has drawbacks, including the often-toxic and difficult-to-prepare nature of sulfonyl chloride reagents and the potential for side reactions. princeton.edunih.gov

Table 1: Representative Conditions for Sulfonyl Chloride Amination

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| 4-methoxybenzenesulfonyl chloride | tert-butylamine | Pyridine | Dichloromethane (B109758) (DCM) | Good to Excellent cbijournal.com |

A variant involves the in-situ generation of the sulfonyl chloride from a thiol, which is then immediately reacted with an amine in a one-pot synthesis. cbijournal.com This can be achieved using an oxidizing chlorinating system, such as N-chlorosuccinimide (NCS) combined with tetrabutylammonium (B224687) chloride. cbijournal.com

Direct sulfonamidation methods bypass the need for pre-functionalized and highly reactive sulfonyl chlorides. These approaches aim to form the crucial sulfur-nitrogen bond from more benign starting materials. One prominent strategy involves the direct C-H sulfonamidation of aromatic compounds using sulfonyl azides. rsc.org This has emerged as a powerful method for creating N-aryl sulfonamides, releasing non-toxic nitrogen gas as the only byproduct. rsc.org

Another direct approach involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with novel sulfinylamine reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). nih.govorganic-chemistry.org This one-step process allows for the synthesis of primary sulfonamides from a wide variety of (hetero)aryl and alkyl organometallic compounds in good to excellent yields. nih.govorganic-chemistry.org The reaction proceeds through a proposed sulfinamide intermediate that rearranges to form the final sulfonamide product. nih.gov

Advanced and Green Chemistry Syntheses

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and atom-economical routes to valuable compounds. These "green" methodologies often involve catalysis, alternative energy sources, and milder reaction conditions.

Electrochemical synthesis offers a green and highly tunable method for creating organic compounds. dntb.gov.uaresearchgate.net This technique can reduce the need for chemical oxidants or reductants and often proceeds under mild, room-temperature conditions. For the synthesis of benzenesulfonamide (B165840) derivatives, a paired electrochemical process can be employed, where simultaneous reactions occur at both the anode and cathode, increasing energy efficiency. dntb.gov.uaresearchgate.net

In a typical setup, the electrolysis of a starting material like dinitrobenzene in the presence of arylsulfinic acids can produce new benzenesulfonamide derivatives. dntb.gov.uaresearchgate.net The product selectivity can be precisely controlled by adjusting the applied potential. dntb.gov.uaresearchgate.net For instance, applying a potential of -0.4 V vs. Ag/AgCl can selectively form one class of products, while a potential of -1.1 V vs. Ag/AgCl yields a different derivative. researchgate.net The process often uses a glassy carbon electrode in an aqueous solution with a phosphate (B84403) buffer. researchgate.netstackexchange.com This method represents a powerful tool for organic synthesis, characterized by its use of safe starting materials, catalyst-free conditions, and simple workup procedures. researchgate.net

Catalytic methods provide powerful and efficient pathways to sulfonamides, often with high functional group tolerance.

Copper-Catalyzed Synthesis: Copper catalysis has been successfully applied to the direct, single-step synthesis of sulfonamides from three components: an aryl boronic acid, an amine, and a sulfur dioxide source (often using the surrogate DABSO). nih.gov This method is significant as it combines two of the largest and most readily available sets of starting materials in discovery chemistry. nih.gov The reaction tolerates a wide variety of aryl, heteroaryl, and alkenyl boronic acids, as well as numerous primary and secondary amines. nih.gov For the target molecule, this would involve coupling 4-methoxyphenylboronic acid, tert-butylamine, and a sulfur dioxide surrogate using a Cu(II) catalyst. nih.gov Other copper-catalyzed methods include the oxidation of allylic and benzylic alcohols using tert-butyl hydroperoxide (TBHP). rsc.org

Visible Light-Induced Coupling: The synergy of photoredox and copper catalysis has enabled the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This approach is advantageous as it proceeds under mild conditions and works well with both electron-rich and electron-deficient amines. acs.org Another strategy involves photosensitized nickel catalysis for C-N bond formation between sulfonamides and aryl electrophiles, which is particularly useful for coupling sulfonamides with attenuated nucleophilicity. princeton.edu Metal-free photocatalytic approaches have also been developed, using energy-transfer catalysis to convert sulfonamides into sulfonyl radical intermediates, which can then be coupled with various fragments. nih.gov Visible-light-induced methods using heterogeneous catalysts like titanium dioxide (TiO2) have also been explored for oxidative coupling reactions. nih.govnih.gov

Microwave-assisted synthesis has become a valuable tool in green chemistry, known for drastically reducing reaction times, improving yields, and enhancing reaction specificity compared to conventional heating. irjet.netarxiv.orgrsc.org This technique is particularly effective for the synthesis of sulfonamides. organic-chemistry.org

An easy and efficient synthesis of sulfonamides can be achieved directly from sulfonic acids or their sodium salts by reacting them with amines under microwave irradiation. organic-chemistry.orgamazonaws.com This method demonstrates good functional group tolerance and typically produces high yields in a short amount of time. amazonaws.com Reactions are conducted in a dedicated microwave synthesis unit using sealed vessels, which allows for precise control of temperature and pressure. amazonaws.com

Table 2: Microwave-Assisted Synthesis of Various Sulfonamides from Sulfonic Acids/Salts

| Sulfonic Acid/Salt | Amine | Product | Yield | Reference |

|---|---|---|---|---|

| Methanesulfonic acid | Allylamine | N-allylmethanesulfonamide | 89% | amazonaws.com |

| Methanesulfonic acid | Piperidine (B6355638) | 1-(methylsulfonyl)piperidine | 88% | amazonaws.com |

| p-Toluenesulfonic acid | Morpholine | 4-tosylmorpholine | 95% | amazonaws.com |

| p-Toluenesulfonic acid | Allylamine | N-allyl-4-methylbenzenesulfonamide | 85% | amazonaws.com |

This approach offers a rapid and high-yielding alternative to traditional synthetic protocols, aligning with the principles of energy-efficient chemical processing. arxiv.org

Environmentally Benign and Sustainable Methodologies

The development of environmentally friendly and sustainable methods for the synthesis of sulfonamides, including this compound, is a significant focus in modern chemistry, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency. rsc.orgsci-hub.se

Several green chemistry approaches have been successfully applied to sulfonamide synthesis. These include the use of water as a benign solvent, which circumvents the need for volatile organic compounds. nih.govrsc.org Research has demonstrated facile and eco-friendly sulfonamide synthesis under dynamic pH control in aqueous media, using equimolar amounts of reactants and omitting organic bases. rsc.org This method simplifies product isolation to mere filtration after acidification, yielding excellent purity without further purification steps. rsc.org Other sustainable techniques involve solvent-free reaction conditions, which represent an ideal green methodology. sci-hub.se For instance, mechanochemistry, using ball milling, offers a solvent-free, one-pot procedure for synthesizing sulfonamides from disulfides. rsc.org This method is noted for its use of cost-effective and environmentally safe materials. rsc.org

Catalysis plays a pivotal role in sustainable synthesis. A novel method utilizes a magnetite-immobilized nano-Ruthenium catalyst for the direct coupling of sulfonamides and alcohols, producing only water as a byproduct. acs.org The magnetic nature of the catalyst facilitates easy separation and recycling. acs.org Another patented method for synthesizing N-tert-butyl benzene (B151609) sulfonamide employs a hafnium tetrachloride or zirconium tetrachloride catalyst in a solvent like N-methylpyrrolidone. google.com This process is highlighted for its mild reaction conditions, high yield (>95.5%), easy product separation, and reduction of industrial waste, aligning with green chemistry principles. google.com A specific method for this compound synthesis involves reacting methyl tert-butyl ether with 4-methoxybenzenesulfonamide (B72560) in toluene, using a ternary catalyst system, which achieves high yields (96.1%) and purity (98.6%). google.com

Alternative energy sources are also employed to promote sustainability. Ultrasound-assisted and microwave-assisted syntheses have been shown to be effective and rapid methods for obtaining sulfonamide derivatives, often using water as a green reaction medium. nih.gov

Chemoenzymatic and Stereoselective Syntheses of Analogues

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity of biocatalysts, offering powerful and sustainable routes to complex molecules like analogues of this compound. mdpi.com This approach is particularly valuable for creating enantiomerically pure compounds, which is often a critical requirement for pharmaceutical activity. mdpi.com

The synthesis of analogues frequently requires the creation of new stereocenters. Enzymes such as lipases, alcohol dehydrogenases (ADHs), and transaminases (ATAs) are elegant tools for introducing chirality into molecules. researchgate.net For example, in the synthesis of analogues for the drug Tamsulosin, which shares a sulfonamide backbone, a key ketone intermediate can be stereoselectively reduced to a chiral amine using biocatalysts. researchgate.net This highlights a viable strategy for producing chiral analogues of this compound by first synthesizing a suitable prochiral ketone precursor and then employing an appropriate enzyme for stereoselective transformation. researchgate.net

Modern synthetic methods also facilitate the rapid generation of analogues. A one-pot synthesis of sulfonamides from aryl carboxylic acids and amines has been developed using a copper-catalyzed decarboxylative chlorosulfonylation process. nih.govacs.org This method avoids the need for pre-functionalized starting materials and has been used to create sulfonamide analogues of known drugs like (±)-Bitopertin and Vismodegib, demonstrating its utility in drug discovery campaigns. nih.govacs.org

The synthesis of diverse sulfonamide derivatives is crucial for exploring structure-activity relationships. For instance, a collection of isoxazolidinyl PFP sulfonate esters and their corresponding sulfonamides were synthesized and found to exhibit anti-HIV-1 activity. ucl.ac.uk Such studies, which involve the systematic variation of the molecular structure, are essential for developing new therapeutic agents based on the sulfonamide scaffold. ucl.ac.uk

Scale-Up Considerations and Process Development for Laboratory to Preparative Synthesis

Transitioning the synthesis of this compound from laboratory-scale to preparative or industrial-scale production requires careful consideration of reaction conditions, cost-effectiveness, safety, and environmental impact. A key goal in process development is to devise a robust and efficient procedure that consistently delivers a high-purity product.

Several synthetic routes for sulfonamides have been developed with industrial applicability in mind. A patented method for N-tert-butyl benzene sulfonamide, a closely related compound, reports yields exceeding 95.5% and purity of over 98%. google.com The process was specifically designed to overcome challenges that previously hindered large-scale industrial production, providing a new, viable industrial process. google.com Similarly, a catalytic method for producing this compound from methyl tert-butyl ether is described as having a "good industrialization prospect," indicating its suitability for scale-up. google.com

Process optimization often involves moving away from traditional, multi-step procedures that may have low yields or require harsh reagents. For example, older methods for sulfonamide synthesis sometimes involved carcinogenic solvents like dichloromethane and resulted in low yields and long reaction times. nsf.gov Modern process development focuses on efficient, often one-pot, syntheses that minimize waste and simplify purification. rsc.orgnsf.gov The use of solvent-free conditions, such as those in mechanochemical synthesis, is highly advantageous for scale-up as it eliminates the costs and hazards associated with large volumes of organic solvents. rsc.orgnih.gov

Purification is a critical step in any scale-up process. The development of synthetic methods where the product can be isolated by simple filtration and washing, followed by recrystallization, is highly desirable. rsc.orgjustia.com For instance, a method for preparing high-purity 2-tert-butyl-4-methoxyphenol, a related compound, emphasizes the importance of recrystallization to achieve the purity required for pharmaceutical applications. justia.com The ability to recover and reuse byproducts, such as trimethylsilyl (B98337) chloride in syntheses using N-silylamines, also contributes to a more economical and sustainable large-scale process. nih.gov

Chemical Reactivity, Transformation, and Mechanistic Studies

Reactions Involving the Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group in N-tert-butyl-4-methoxybenzenesulfonamide is a key site for chemical reactivity. Its reactions are influenced by the electronic effects of the adjacent sulfonyl group and the steric hindrance of the tert-butyl group.

N-Alkylation: The sulfonamide nitrogen can undergo N-alkylation, though the reactivity is lower than that of corresponding amines. The N-tert-butyl group presents significant steric hindrance, which can affect reaction rates and yields. However, alkylation is achievable under specific conditions. One effective method is the manganese-catalyzed "borrowing hydrogen" approach, which utilizes alcohols as alkylating agents. This method has been shown to be effective for a variety of aryl sulfonamides, including those with electron-donating 4-methoxy substituents. acs.org Another approach involves alkylation with trichloroacetimidates under thermal conditions, which is thought to proceed through an SN1 pathway involving the formation of a stable carbocation from the imidate. nih.gov The decreased reactivity of N-substituted sulfonamides compared to primary ones is attributed to sterics, which also helps prevent undesired dialkylation products. nih.gov

N-Acylation: N-acylation of secondary sulfonamides like this compound provides access to N-acylsulfonamides, a class of compounds with significant interest in medicinal chemistry. semanticscholar.org Several methods are effective for this transformation. A common approach involves deprotonation of the sulfonamide with a strong base, such as sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile. This anion readily reacts with acylating agents like N-acylbenzotriazoles to yield the N-acylsulfonamide product. semanticscholar.org This two-step process is generally high-yielding. semanticscholar.org

Alternative methods facilitate direct acylation without pre-formation of the anion. Catalysis with Lewis acids like bismuth(III) triflate (Bi(OTf)₃) can efficiently promote the acylation of sulfonamides using carboxylic acid chlorides or anhydrides. researchgate.net Other protocols utilize P₂O₅/SiO₂ as a recyclable heterogeneous catalyst or employ ultrasound irradiation to promote the reaction between sulfonamides and acetic anhydride. researchgate.netorientjchem.org

Table 1: Selected Methods for N-Acylation of Sulfonamides

| Acylating Agent | Catalyst/Reagent | Key Conditions | Reference |

|---|---|---|---|

| N-Acylbenzotriazoles | NaH | Deprotonation followed by acylation in THF | semanticscholar.org |

| Acid Chlorides/Anhydrides | Bi(OTf)₃ or BiCl₃ | Reflux in CHCl₃ or solvent-free | researchgate.net |

| Acid Chlorides/Anhydrides | P₂O₅/SiO₂ | Solvent (CH₂Cl₂) or solvent-free | researchgate.net |

| Acetic Anhydride | Ultrasound Irradiation | Solvent-free, room temperature | orientjchem.org |

The proton on the sulfonamide nitrogen is acidic and can be removed by a strong base to form a sulfonamide anion. The formation of this anion is a critical step in many reactions, as it significantly enhances the nucleophilicity of the nitrogen atom. semanticscholar.orgelsevierpure.com Sodium hydride (NaH) is a commonly used base for this deprotonation. semanticscholar.orgelsevierpure.com The resulting anionic species is a potent nucleophile that can participate in a variety of substitution reactions. elsevierpure.comresearchgate.net For instance, the anion of a sulfonamide can attack electrophilic carbon centers, as seen in N-alkylation and N-acylation reactions. nih.govsemanticscholar.org The nucleophilicity of the anion allows it to react with various electrophiles, forming new N-C or N-acyl bonds, which is fundamental to its role in synthetic chemistry. semanticscholar.orgelsevierpure.com

The N-allylation of sulfonamides can be achieved with high enantioselectivity using chiral catalysts. These reactions are valuable for creating N-C axially chiral sulfonamides, which are of interest in asymmetric synthesis. In a typical procedure, the sulfonamide is first deprotonated with a base like sodium hydride (NaH) to form the nucleophilic anion. elsevierpure.com This anion then reacts with an allyl source, such as allyl acetate (B1210297), in the presence of a chiral palladium catalyst system. A well-known system for this transformation is the combination of a palladium precursor, like (allyl-Pd-Cl)₂, and a chiral ligand, such as the (S,S)-Trost ligand. This catalytic cycle can produce optically active N-allylated sulfonamides in high yields and with excellent enantioselectivity (up to 95% ee). elsevierpure.com

Electrophilic Aromatic Substitution on the Methoxybenzene Moiety

The methoxybenzene (anisole) ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents on the ring: the methoxy (B1213986) group (-OCH₃) and the N-tert-butylsulfonamide group (-NHSO₂-t-Bu).

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. brainly.inlibretexts.org Conversely, the sulfonamide group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and acts as a meta-director. lkouniv.ac.instmarys-ca.edu

In a disubstituted ring where a strong activating, ortho, para-director competes with a deactivating, meta-director, the activating group overwhelmingly controls the position of substitution. stmarys-ca.edu Therefore, electrophilic attack on this compound is predicted to occur at the positions ortho to the methoxy group (C-3 and C-5).

This prediction is supported by experimental evidence on the parent compound, 4-methoxybenzenesulfonamide (B72560). The nitration of this compound yields 4-methoxy-3-nitrobenzenesulfonamide. ncats.io This confirms that substitution occurs at the C-3 position, which is ortho to the activating methoxy group and meta to the deactivating sulfonamide group. Standard nitration conditions, such as a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), are used to generate the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect | Predicted Substitution Position |

|---|---|---|---|

| -OCH₃ (Methoxy) | Strongly Activating | Ortho, Para | Ortho to -OCH₃ (C-3) |

| -NHSO₂-t-Bu (Sulfonamide) | Deactivating | Meta |

Reactions and Cleavage of the Sulfonyl Group (S-N bond cleavage, SO₂ group loss)

The sulfonyl group and its bond to the nitrogen atom can undergo cleavage under specific conditions.

S-N Bond Cleavage: The sulfur-nitrogen (S-N) bond in sulfonamides can be cleaved under reductive conditions. For instance, electrochemical methods have been used to induce S-N bond cleavage in N-benzylbenzenesulfonamides. rsc.org This cleavage can also be achieved through photochemistry; visible-light-mediated triplet-triplet energy transfer can induce homolytic cleavage of the N-S bond in certain sulfonamides, such as vinyl triflimides. nih.gov Additionally, some acid-catalyzed hydrolytic conditions can lead to S-N bond cleavage, converting the sulfonamide back to a sulfonic acid and the corresponding amine. mdpi.com

SO₂ Group Loss: A notable transformation of sulfonamides is the loss of the entire sulfur dioxide (SO₂) group. This fragmentation has been observed during the analysis of sulfonamide-containing compounds by tandem mass spectrometry (LC/MS/MS) in negative ion mode. nih.govresearchgate.net This loss of 64 Da, corresponding to SO₂, is an unanticipated fragmentation that involves the cleavage of both the C-S and S-N bonds, suggesting a complex rearrangement mechanism. nih.govresearchgate.net This phenomenon has been noted for a variety of structurally related sulfonamides, indicating it is a characteristic fragmentation pathway for this functional group under certain energetic conditions. nih.govresearchgate.net

Role as a Reagent or Precursor in Complex Molecule Synthesis

The this compound scaffold and its parent structure, 4-methoxybenzenesulfonamide, are valuable precursors in the synthesis of more complex molecules, particularly in medicinal chemistry. The sulfonamide moiety is a key pharmacophore in many biologically active compounds. nih.gov

For example, the parent 4-methoxybenzenesulfonamide can be used as a starting material in manganese-catalyzed N-alkylation reactions to produce a diverse library of N-substituted sulfonamides. acs.org Furthermore, substituted benzenesulfonamides can undergo condensation reactions to build larger, more complex structures. In one study, 4-tert-butyl-2,6-dimethylbenzenesulfonamide was condensed with glyoxal (B1671930) under acidic conditions, leading to various products including a diacetamide (B36884) derivative after hydrolysis of the solvent. mdpi.comnih.gov Such reactions demonstrate the utility of the sulfonamide group as a handle for constructing intricate molecular architectures. The arylation of certain sulfonamides with phenylacetyl chlorides can also proceed via a tandem acylation-Smiles rearrangement to produce benzhydryl derivatives. acs.org These examples highlight the role of the benzenesulfonamide (B165840) core as a versatile building block in organic synthesis.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxybenzenesulfonamide |

| N-acylbenzotriazoles |

| Bismuth(III) triflate |

| Sodium hydride |

| Allyl acetate |

| (allyl-Pd-Cl)₂ |

| (S,S)-Trost ligand |

| 4-methoxy-3-nitrobenzenesulfonamide |

| Nitric acid |

| Sulfuric acid |

| Vinyl triflimides |

| Sulfur dioxide |

| 4-tert-butyl-2,6-dimethylbenzenesulfonamide |

| Glyoxal |

| Phenylacetyl chloride |

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically on this compound are not extensively documented in publicly available literature. However, insights can be drawn from computational and experimental studies on analogous sulfonamide compounds. The reaction mechanisms are typically elucidated using computational methods like Density Functional Theory (DFT), which can model transition states and reaction energy profiles.

The characterization of transition states is crucial for understanding reaction pathways and selectivity. For reactions involving sulfonamides, computational chemistry provides a powerful tool to model these transient structures. mit.edu For instance, in electrophilic aromatic substitution (EAS) reactions, a common transformation for benzene (B151609) derivatives, the transition state involves the formation of a high-energy intermediate known as an arenium ion or sigma complex. libretexts.org

In a general sense, for a reaction like the nitration of a substituted benzenesulfonamide, the transition state leading to the arenium ion would be characterized by the partial formation of a new C-N bond with the incoming electrophile (e.g., NO₂⁺) and the partial breaking of the aromatic π-system. The geometry and energy of this transition state are heavily influenced by the substituents on the aromatic ring.

While specific transition state geometries for this compound are not available, studies on related compounds, such as benzenesulfonic acid, have been performed. A computational study on the EAS reaction of benzenesulfonic acid with the nitronium ion (NO₂⁺) using Molecular Electron Density Theory (MEDT) has characterized the transition states for ortho, meta, and para substitution. rsc.org These calculations reveal the geometric parameters (bond lengths and angles) of the fleeting transition state structures.

Table 1: Illustrative Transition State Parameters for a Hypothetical Electrophilic Attack on a Substituted Benzene Ring (based on general principles)

| Parameter | Description | Expected Trend |

|---|---|---|

| C-E Bond Length (Å) | Distance between the attacking electrophile (E) and the ring carbon. | Elongated compared to the final product bond. |

| C-H Bond Length (Å) | Bond length of the hydrogen to be replaced at the site of attack. | Slightly elongated as it prepares to depart. |

| Ring C-C Bonds (Å) | Carbon-carbon bond lengths within the aromatic ring. | Loss of full aromatic character, with some bonds longer than others. |

| Imaginary Frequency (cm⁻¹) | A single negative frequency in the vibrational analysis, confirming a true transition state. | Present for the reaction coordinate. |

This table is illustrative and based on general principles of transition state theory for electrophilic aromatic substitution.

The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products, passing through transition states and intermediates. The activation energy (the energy difference between the reactants and the highest energy transition state) determines the reaction rate.

For this compound, the energy profile of its reactions would be significantly influenced by its substituents. The electron-donating methoxy group can stabilize the transition state in electrophilic aromatic substitution, thereby lowering the activation energy. Conversely, the electron-withdrawing sulfonamide group and the steric bulk of the tert-butyl group can raise the energy of certain transition states. sigmaaldrich.com

A kinetic and mechanistic study on the reaction of methane (B114726) sulfonamide with OH radicals, while a different reaction type, demonstrates how experimental and computational data are combined to understand reaction pathways and their associated energetics. copernicus.org Similarly, DFT calculations have been employed to study the kinetics of reactions involving tert-butyl hydroperoxide, providing insights into radical-mediated mechanisms and their energy landscapes. rsc.org

A MEDT study on the nitration of benzenesulfonic acid calculated the activation Gibbs free energies for the formation of the different regioisomeric intermediates, providing a quantitative energy profile for the reaction pathways. rsc.org The study found that the activation energies for the ortho, meta, and para attack were within a narrow range, indicating competitive pathways. rsc.org

Table 2: Hypothetical Relative Activation Energies for Electrophilic Aromatic Substitution on this compound

| Position of Attack | Relative Activation Energy (kcal/mol) | Key Influencing Factors |

|---|---|---|

| Ortho | Higher | Steric hindrance from both tert-butylsulfonamide (B1227323) and methoxy groups. Electronic stabilization from the methoxy group is offset by steric clash. |

| Meta | Intermediate | Less steric hindrance. Moderate electronic stabilization/destabilization. |

| Para | Lower | No direct steric hindrance from the sulfonamide group. Strong electronic stabilization from the para-methoxy group. |

This table presents a qualitative prediction based on established principles of substituent effects in electrophilic aromatic substitution.

Selectivity Studies: Chemo-, Regio-, and Stereoselectivity

Selectivity is a cornerstone of modern organic synthesis, and understanding the factors that control it is paramount. For this compound, selectivity in its reactions is a complex interplay of the electronic and steric properties of its functional groups.

Chemoselectivity: This refers to the preferential reaction of one functional group over others in a molecule. In this compound, potential reactive sites include the aromatic ring, the N-H bond of the sulfonamide, and the methoxy group. The choice of reagents and reaction conditions determines which site reacts. For example, strong electrophiles will likely target the electron-rich aromatic ring, while strong bases could deprotonate the sulfonamide nitrogen.

Regioselectivity: This describes the preference for reaction at one position over another. In the context of electrophilic aromatic substitution on the benzene ring of this compound, the directing effects of the substituents are critical. The 4-methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density through resonance. libretexts.org The N-tert-butylsulfonamide group is generally considered a deactivating group due to the electron-withdrawing nature of the sulfonyl moiety, and it typically directs incoming electrophiles to the meta position relative to itself. rsc.org

Given their respective positions, the methoxy group strongly directs incoming electrophiles to its ortho positions (positions 3 and 5 on the ring), which are meta to the sulfonamide group. Therefore, in an electrophilic aromatic substitution, the major product is expected to be substitution at the positions ortho to the methoxy group. Theoretical analyses of electrophilic aromatic bromination have shown that the positional selectivity can be reliably predicted using ab initio calculations. nih.gov

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Influence of 4-OCH₃ | Directing Influence of 1-SO₂NHtBu | Predicted Outcome |

|---|---|---|---|

| 2, 6 (ortho to sulfonamide) | Meta | Ortho (sterically hindered) | Minor/Not observed |

| 3, 5 (meta to sulfonamide) | Ortho | Meta | Major Product |

Stereoselectivity: This refers to the preferential formation of one stereoisomer over another. While this compound itself is achiral, it can be involved in reactions that create stereocenters. The bulky tert-butylsulfonamide group can play a significant role in directing the stereochemical outcome of such reactions. For instance, the related N-tert-butanesulfinyl group is a well-established chiral auxiliary that exerts excellent stereocontrol in a variety of transformations, including cycloadditions. nih.gov In a [3+2] cycloaddition, the stereochemistry of the sulfinyl group was shown to induce a specific absolute configuration in the resulting pyrrolidine (B122466) ring with high diastereoselectivity. nih.gov While the sulfonamide in the title compound is not inherently chiral, its steric bulk could influence the facial selectivity of an approaching reagent to a prochiral center elsewhere in a molecule during a reaction.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopy offers a non-destructive window into the molecular structure, providing data on the chemical environment of atoms, the nature of chemical bonds, and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number and chemical environment of hydrogen atoms. For N-tert-butyl-4-methoxybenzenesulfonamide, the spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the singlet for the methoxy (B1213986) protons, the singlet for the nine equivalent protons of the tert-butyl group, and a signal for the N-H proton of the sulfonamide group. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the quaternary carbon of the tert-butyl group and the four distinct carbons of the aromatic ring.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic Protons | -C₆H₄- (ortho to SO₂) | ~7.8 | ~129 |

| Aromatic Protons | -C₆H₄- (ortho to OCH₃) | ~7.0 | ~114 |

| Sulfonamide Proton | N-H | ~4.8-5.2 (broad) | - |

| Methoxy Protons | -OCH₃ | ~3.9 | ~55.7 |

| tert-Butyl Protons | -C(CH₃)₃ | ~1.2 | ~30.0 |

| Aromatic Carbon | C-SO₂ | - | ~132 |

| Aromatic Carbon | C-OCH₃ | - | ~163 |

| tert-Butyl Carbon | -C(CH₃)₃ | - | ~55.0 |

2D NMR (NOESY): Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for determining the spatial proximity of protons within a molecule, irrespective of their through-bond connectivity. For this compound, a NOESY experiment would be expected to show cross-peaks between the protons of the tert-butyl group and the aromatic protons ortho to the sulfonamide group, confirming their spatial closeness. nanalysis.com Additionally, correlations between the methoxy protons and the aromatic protons ortho to the methoxy group would be anticipated. This data is invaluable for confirming assignments and understanding the molecule's preferred conformation in solution.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. scielo.br For this compound (C₁₁H₁₇NO₃S), the calculated exact mass is 243.0929. HRMS analysis would confirm this elemental composition with high precision (typically within 5 ppm), unequivocally distinguishing it from other compounds with the same nominal mass. Furthermore, fragmentation patterns observed in the mass spectrum, such as the characteristic loss of the tert-butyl group (a neutral loss of 56 Da) or the cleavage of the S-N bond, provide further structural confirmation.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecules, providing a fingerprint based on their functional groups. These two methods are complementary; polar bonds like S=O show strong IR absorption, while non-polar or symmetric bonds are often more prominent in Raman spectra.

Key vibrational modes for this compound include the N-H stretch, asymmetric and symmetric stretches of the S=O bonds in the sulfonyl group, the S-N stretch, and various vibrations of the aromatic ring and alkyl groups. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|---|

| N-H | Stretching | 3250 - 3350 | FT-IR |

| C-H (Aromatic) | Stretching | 3000 - 3100 | FT-IR, Raman |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FT-IR, Raman |

| C=C (Aromatic) | Stretching | 1450 - 1600 | FT-IR, Raman |

| S=O | Asymmetric Stretching | 1300 - 1350 | FT-IR |

| S=O | Symmetric Stretching | 1150 - 1180 | FT-IR |

| C-O (Aryl Ether) | Stretching | 1230 - 1270 | FT-IR |

| S-N | Stretching | 900 - 940 | FT-IR |

UV-Visible spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption profile is characteristic of the chromophores within the molecule. The primary chromophore in this compound is the 4-methoxybenzenesulfonyl system. This substituted benzene (B151609) ring gives rise to characteristic π → π* electronic transitions. One would expect to observe strong absorption bands in the UVA region, typical for substituted benzene derivatives. The methoxy group, being an electron-donating group, typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzenesulfonamide (B165840).

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By analyzing the diffraction pattern of X-rays passed through a single crystal, a detailed model of the molecular geometry, conformation, and intermolecular interactions can be built.

While the specific crystal structure for this compound is not widely reported, analysis of closely related aryl sulfonamides provides significant insight into its expected solid-state conformation. nih.gov Studies on benzenesulfonamides have shown that the geometry around the sulfur atom is a distorted tetrahedron. nih.gov A key conformational feature is the orientation of the sulfonamide group relative to the aromatic ring. In many aryl sulfonamides, the plane of the amino group is oriented nearly perpendicular to the plane of the benzene ring. nih.gov This conformation minimizes steric repulsion and influences electronic interactions.

The crystal packing is expected to be stabilized by intermolecular hydrogen bonds, primarily involving the sulfonamide N-H proton acting as a donor and one of the sulfonyl oxygen atoms acting as an acceptor, often forming chains or dimeric motifs. scielo.br Additional weak interactions, such as C-H···O and C-H···π interactions, would further consolidate the three-dimensional supramolecular architecture. scielo.br

| Parameter | Description | Expected Value |

|---|---|---|

| S-O Bond Length | Length of the sulfur-oxygen double bonds | ~1.43 Å |

| S-N Bond Length | Length of the sulfur-nitrogen single bond | ~1.63 Å |

| S-C (aryl) Bond Length | Length of the sulfur-carbon single bond | ~1.76 Å |

| O-S-O Bond Angle | Angle between the two sulfonyl oxygens | ~120° |

| C-S-N-C Dihedral Angle | Torsion angle defining the orientation of the N-tert-butyl group | Variable, influences conformation |

| C-C-S-N Dihedral Angle | Torsion angle defining the orientation of the sulfonamide group relative to the ring | ~90° |

Intermolecular Interactions and Crystal Packing Motifs

In analogous 4-methoxybenzenesulfonamide (B72560) structures, classical hydrogen bonds of the N—H⋯O type are observed to be a dominant feature. nih.gov These interactions typically involve the sulfonamide N-H group acting as a hydrogen bond donor and one of the sulfonyl oxygen atoms acting as the acceptor. This specific interaction pattern frequently leads to the formation of infinite one-dimensional chains, described by the graph set C(4). nih.gov

Beyond conventional hydrogen bonding, weaker interactions such as C—H⋯O and C—H⋯π interactions play a crucial role in consolidating the crystal packing into higher-dimensional architectures. nih.govresearchgate.net For instance, C—H⋯πaryl interactions can link the primary hydrogen-bonded chains into two-dimensional layers. nih.gov The interplay between these various noncovalent forces, which also include pnictogen, chalcogen, and halogen bonds in relevant systems, is fundamental to crystal engineering and the design of supramolecular structures. mdpi.com The specific combination of these interactions determines the final three-dimensional packing motif, influencing the physical properties of the solid material. nih.govresearchgate.net

Disorder and Polymorphism Studies

Structural disorder is a phenomenon observed in the crystal structures of some sulfonamides. This can manifest as the rotation of specific molecular fragments across two or more positions. In a closely related molecule, 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, the benzenesulfonamide ring was found to be disordered over two orientations due to rotation around the Car—S(O₂) bond. nih.gov Similarly, flexible aliphatic groups like tert-butyl are known to exhibit two-fold disorder in crystal lattices. researchgate.net This suggests that the tert-butyl group in this compound could potentially display similar positional disorder within a crystal structure.

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different molecular arrangements, is a critical consideration for sulfonamides. nih.gov Different polymorphs arise from variations in molecular conformation or intermolecular interaction patterns, leading to distinct crystal packing. mdpi.com These different solid-state forms can exhibit varied stability, which impacts their physical properties. nih.gov The study of intermolecular interactions in different polymorphs of sulfonamides helps in understanding their molecular packing behavior and the relative stability between the crystalline forms. nih.gov For example, two polymorphs of a single compound can display networks of hydrogen bonds with different dimensionalities, such as one forming layers while the other creates a three-dimensional net. mdpi.com

Conformational Analysis in Solution and Gas Phase

Understanding the conformational landscape of a molecule in the gas and solution phases is essential, as these conformations can differ significantly from the single conformation typically observed in a crystal lattice. Computational chemistry provides powerful tools for this analysis.

Conformational analysis is the process of exploring a molecule's potential energy surface to identify its stable conformations. researchgate.net This is commonly achieved through computational methods that systematically or stochastically vary key torsion angles to generate a wide range of possible molecular shapes. researchgate.net

The process begins with a conformational search, which can be performed using several algorithms, including systematic grid scans that vary specified torsion angles by set increments or Monte Carlo-based methods. bu.educhemrxiv.org The goal of these search tools is to identify a comprehensive ensemble of low-energy conformers from a vast number of generated possibilities. chemrxiv.org

Following the generation of conformers, energy minimization is performed. This computational procedure adjusts the geometry of each generated structure to locate the nearest local minimum on the potential energy surface. researchgate.net Quantum mechanical calculations or molecular mechanics force fields can be employed for this optimization. researchgate.net The result is a set of stable, low-energy conformations that the molecule is likely to adopt in the gas phase or in solution. chemrxiv.org The inclusion of solvent effects in these calculations allows for a more accurate prediction of conformational preferences in different media. ufrrj.br

The conformation of this compound can be precisely described by its key torsion angles. Analysis of these angles is fundamental to understanding the molecule's three-dimensional structure and flexibility.

In related sulfonamide structures, the molecule is often twisted at the S—N bond. nih.gov The C1—S1—N1—C7 torsion angle (referring to the atoms of the aryl-S-N-alkyl backbone) is a critical parameter that defines the relative orientation of the aryl and alkyl moieties. For example, in 4-methoxy-N-(4-methylphenyl)benzenesulfonamide, this angle was found to be 66.33 (19)°. nih.gov Another important conformational descriptor is the torsion angle related to the methoxy group, such as C5—C4—O3—C14, which indicates whether the methoxy group is coplanar with the benzene ring. nih.gov A systematic analysis of these torsion angles across all low-energy conformers generated during a conformational search provides a detailed map of the molecule's flexibility and preferred shapes in the gas or solution phase.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) Studies of Ground State Properties

A DFT study of N-tert-butyl-4-methoxybenzenesulfonamide would typically begin with the optimization of its molecular geometry to find the lowest energy conformation. This process yields key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S=O | --- |

| Bond Length | S-N | --- |

| Bond Length | S-C (aromatic) | --- |

| Bond Length | N-C (tert-butyl) | --- |

| Bond Angle | O=S=O | --- |

| Dihedral Angle | C-S-N-C | --- |

Note: This table is for illustrative purposes only. No experimental or calculated data for these specific parameters on this compound were found.

Molecular Orbital Analysis (HOMO-LUMO, Frontier Orbitals)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of chemical stability. For other sulfonamides, these orbitals are often localized on the aromatic ring and the sulfonamide group, which are key to their electronic properties. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | --- |

| LUMO | --- |

| HOMO-LUMO Gap | --- |

Note: This table is for illustrative purposes only. Specific energy values for this compound are not available in the searched literature.

Electrostatic Potential (ESP) and Charge Distribution Analysis

An ESP map would visualize the electron density around the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For a sulfonamide, negative potential is expected around the electronegative oxygen atoms of the sulfonyl group, while the hydrogen atom on the sulfonamide nitrogen and aromatic protons would exhibit positive potential. This analysis is instrumental in predicting sites for non-covalent interactions.

Mechanistic Pathway Elucidation and Reaction Dynamics

Transition State Characterization and Reaction Barriers

To study a chemical reaction involving this compound, computational chemists would identify the structure of the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which dictates the reaction rate.

Reaction Energy Profiles and Kinetic Predictions (e.g., Eyring-Polanyi equation)

A reaction energy profile plots the energy of the system as it progresses from reactants to products through transition states. From the calculated activation energies, kinetic parameters can be estimated using theories like the Eyring-Polanyi equation, providing a theoretical prediction of reaction rates. Such detailed mechanistic studies for specific reactions of this compound have not been found in the available literature.

Prediction and Interpretation of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

Computational methods are instrumental in predicting and interpreting the spectroscopic parameters of this compound, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and machine learning (ML) models are commonly employed for these purposes. nih.govnih.gov

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is crucial for structure verification. nih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are a standard approach for computing ¹H, ¹³C, and ¹⁵N NMR chemical shifts. qsardb.org The accuracy of these predictions depends on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). nih.gov For instance, studies on various organic molecules have shown that DFT can predict ¹H chemical shifts with root mean square errors (RMSEs) of 0.2–0.4 ppm. nih.gov More advanced machine learning models, often based on Graph Neural Networks (GNNs), have demonstrated even higher accuracy, with mean absolute errors (MAEs) for ¹H shifts as low as 0.10 ppm in specific solvents. nih.gov These models can also account for solvent effects, which is critical for accurate predictions. nih.gov

Vibrational Frequencies: Theoretical calculations are also used to predict the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.gov By calculating the harmonic frequencies at the minimum energy geometry of the molecule, a theoretical vibrational spectrum can be generated. magritek.com These calculations help in the assignment of experimental spectral bands to specific molecular motions, such as the stretching of N-H or S=O bonds and the bending or rocking of the tert-butyl and methoxy (B1213986) groups. nih.govresearchgate.net DFT methods like B3LYP are widely used for this purpose. nih.gov The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. nist.gov The potential energy distribution (PED) analysis can then be used to precisely assign the vibrational modes. nih.gov

Below is a table summarizing common computational methods used for spectroscopic parameter prediction.

| Parameter | Computational Method | Typical Application | Reported Accuracy (MAE/RMSE) |

| ¹H NMR Chemical Shift | DFT (GIAO) | Structure Elucidation | 0.2-0.4 ppm nih.gov |

| ¹³C NMR Chemical Shift | DFT (GIAO) | Structure Elucidation | 1.5-2.5 ppm nih.gov |

| ¹⁵N NMR Chemical Shift | DFT (GIAO) | Tautomer/Protonation State Analysis | up to ±9.56 ppm qsardb.org |

| ¹H NMR Chemical Shift | Machine Learning (GNN) | High-throughput screening | <0.2 ppm nih.govnih.gov |

| Vibrational Frequencies | DFT (e.g., B3LYP) | Vibrational Mode Assignment | Scaled frequencies agree well with experiment nih.gov |

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations offer a "computational microscope" to observe the dynamic behavior of this compound over time. frontiersin.org These simulations solve Newton's equations of motion for the atoms in the molecule and its surrounding solvent, providing a trajectory that reveals conformational changes and interactions with the solvent. frontiersin.org

Solvation Effects: The interaction of a molecule with its solvent environment is critical to its behavior. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for a detailed analysis of solvation. frontiersin.org By calculating radial distribution functions (RDFs) from the simulation, one can determine the probability of finding solvent molecules at a certain distance from specific atoms of this compound. researchgate.net This provides insights into the formation of hydrogen bonds between the sulfonamide's N-H or oxygen atoms and protic solvents, or other non-covalent interactions. researchgate.net Furthermore, continuum dielectric models, such as the Generalized Born model, can be used in conjunction with MD to efficiently approximate the thermodynamic aspects of aqueous solvation. nist.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (if relevant to chemical reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and a specific property, such as their chemical reactivity. youtube.com For a molecule like this compound, a QSAR study could, for example, predict its ionization constant (pKa) or susceptibility to nucleophilic attack based on calculated molecular descriptors.

While no specific QSAR studies on the chemical reactivity of this compound were identified, studies on related benzenesulfonamides demonstrate the principle. For instance, a QSAR study on the dissociation constant (pKa) of a series of benzenesulfonamides found a correlation between pKa and physicochemical parameters like surface tension and refractive index. qsardb.orgresearchgate.net The dissociation of the N-H proton is a key aspect of sulfonamide reactivity. researchgate.net

A typical QSAR model for chemical reactivity takes the form of a linear equation:

Reactivity = k₁ * D₁ + k₂ * D₂ + ... + c

Where 'D' represents molecular descriptors and 'k' and 'c' are constants derived from statistical regression. youtube.com For this compound, relevant descriptors for a reactivity QSAR could include:

Electronic Descriptors: Atomic charges (e.g., on the nitrogen or sulfur atoms), dipole moment, and energies of frontier molecular orbitals (HOMO/LUMO). youtube.com

Steric Descriptors: Molecular volume, surface area, and specific parameters describing the bulkiness of the tert-butyl group.

Topological Descriptors: Indices that quantify molecular size, shape, and branching.

Such a model, once developed and validated, could be used to predict the reactivity of other, similar sulfonamides without the need for experimental measurement. nih.gov

Applications in Chemical Synthesis and Materials Science

N-tert-butyl-4-methoxybenzenesulfonamide as a Versatile Synthetic Intermediate

The intrinsic reactivity and structural attributes of this compound make it a valuable building block in the construction of more elaborate molecular architectures. bldpharm.com Its sulfonamide functional group, in particular, is not merely a stable linkage but can be an active participant in further chemical transformations.

This compound serves as a key starting material for creating complex organic structures. The sulfonamide functional group, often considered robust, can be strategically activated for use in late-stage functionalization. acs.org A modern photocatalytic approach allows for the conversion of sulfonamides into sulfonyl radical intermediates, which can then be coupled with a variety of alkene fragments to build molecular complexity. acs.org This strategy transforms the sulfonamide from a passive component into a reactive handle for forging new carbon-sulfur bonds. acs.org The utility of such scaffolds is evident in the synthesis of pharmaceuticals, where related structures act as crucial intermediates. For instance, a molecule containing a tert-butyl piperidine (B6355638) carboxylate structure serves as a key intermediate in the synthesis of the cancer drug Vandetanib. researchgate.net

The sulfonamide framework is a proven component in the synthesis of nitrogen-containing heterocycles, which are core structures in many bioactive compounds. While applications of this compound itself are specific, the general utility of related structures highlights its potential. Chiral tert-butanesulfinamide, a close structural relative, is widely used as a chiral auxiliary to synthesize N-heterocycles such as piperidines, pyrrolidines, and azetidines. rsc.org

Furthermore, the sulfonamide nitrogen can be directly incorporated into a new ring system. In one example, a structurally similar compound, 4-tert-butyl-2,6-dimethylbenzenesulfonamide, undergoes an acid-catalyzed condensation with glyoxal (B1671930) to form a 1,3,5-triazinane, a six-membered heterocycle. mdpi.com More advanced methods use sulfilimines, which can be prepared from sulfonamides, as bifunctional nitrogen-radical precursors that react with alkenes to produce five-, six-, and seven-membered N-heterocycles in a single step via photoredox catalysis. nih.gov

Role in Ligand Design and Organocatalysis

The structure of this compound is exceptionally well-suited for applications in catalysis, particularly in the design of chiral ligands and organocatalysts that promote stereoselective reactions.

The sulfonamide moiety is a cornerstone in the architecture of numerous effective chiral catalysts. The lone pair of electrons on the sulfonamide nitrogen atom makes it Lewis basic, enabling it to participate in hydrogen bonding or coordinate with other chemical species, a critical feature for a catalyst. nih.gov The bulky tert-butyl group is particularly important for creating a well-defined, sterically hindered chiral environment around a catalytic center, which is essential for inducing high levels of enantioselectivity. nih.gov

This principle is demonstrated in the synthesis of N-C axially chiral sulfonamides, where the steric hindrance provided by ortho-substituents like a tert-butyl group allows for the isolation of stable, chiral atropisomers. nih.govelsevierpure.com Moreover, the sulfonamide nitrogen serves as an effective anchor point for attaching other chiral entities. Prominent examples include bifunctional N-prolyl sulfinamides and polymer-supported 4-sulfonamidyl prolinol ethers, where the sulfonamide framework is linked to proline or prolinol to create powerful organocatalysts. uni.lursc.org

Table 1: Examples of Chiral Catalysts Derived from Sulfonamide Scaffolds Data sourced from multiple scientific studies.

| Catalyst Type | Key Structural Features | Application | Reference |

|---|---|---|---|

| N-C Axially Chiral Sulfonamides | Atropisomeric chirality due to restricted rotation around the N-aryl bond, often enforced by bulky groups like tert-butyl. | Enantioselective N-allylation | elsevierpure.com |

| N-Prolyl Sulfinamides | Bifunctional catalyst combining a chiral proline unit with a chiral sulfinamide group. | Asymmetric Aldol (B89426) Reactions | rsc.org |

| Polymer-Supported Sulfonamidyl Prolinol | A prolinol derivative functionalized with a sulfonamide, immobilized on a solid support for easy recovery. | Asymmetric Michael Additions | uni.lu |

| N-tert-Butyl Sulfinyl Squaramide | A chiral hydrogen-bond-donating (HBD) catalyst combining a tert-butyl sulfinyl group with a squaramide core. | Enantioselective Friedel-Crafts Alkylation | nih.gov |

The sulfonamide functional group contains both nitrogen and oxygen atoms with lone pairs of electrons, making them effective Lewis basic sites for coordinating with transition metals. nih.gov This ability to act as a ligand is fundamental to its role in metal-based catalysis. By binding to a metal center, a sulfonamide ligand can modulate the metal's steric and electronic properties, thereby influencing the activity, selectivity, and stereochemical outcome of a catalytic reaction. uva.nl

A clear example of this coordination is seen in palladium-catalyzed reactions, such as the enantioselective N-allylation of N-(2-tert-butylphenyl)sulfonamides. In the catalytic cycle, an anionic sulfonamide species coordinates directly to the palladium(II) center, which is a crucial step for the subsequent enantioselective transformation. elsevierpure.com This coordination chemistry is central to harnessing the catalytic power of transition metals for creating chiral molecules.

Catalysts derived from sulfonamide scaffolds have proven highly effective in promoting key carbon-carbon bond-forming reactions, such as the Michael addition and the aldol reaction, with excellent stereocontrol.

In the realm of asymmetric Michael additions, an insoluble, polymer-supported catalyst featuring a 4-sulfonamidyl prolinol ether structure has been developed. uni.lu This organocatalyst effectively promotes the reaction between ketones or aldehydes and nitrostyrenes in water, a green solvent. uni.lu The catalyst is recoverable and reusable, affording the desired products with outstanding yields and high stereoselectivities. uni.lu

Table 2: Asymmetric Michael Addition Catalyzed by a Sulfonamidyl Prolinol Ether Based on research into reactions of ketones and nitrostyrenes.

| Reactants | Catalyst Loading | Conditions | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Ketones + Nitrostyrenes | 10 mol% | Room Temperature, in Water | Up to 100% | Up to 94% | Up to 93% | uni.lu |

Similarly, bifunctional N-prolyl sulfinamides have been identified as highly efficient organocatalysts for the direct asymmetric aldol reaction. rsc.org These catalysts operate effectively under solvent-free conditions, representing an environmentally friendly approach. rsc.org Studies have revealed a "matching effect" between the chirality of the proline unit and the sulfinamide moiety, where the correct pairing leads to significantly enhanced stereoselectivity. rsc.org The reaction accommodates various aldehydes and ketones, consistently producing aldol adducts in high yields with good to excellent diastereoselectivity and enantioselectivity. rsc.org

Table 3: Asymmetric Aldol Reaction Catalyzed by N-Prolyl Sulfinamides Based on research into reactions of aromatic aldehydes and cyclohexanone.

| Reactants | Catalyst | Conditions | Yield | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, anti) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehydes + Cyclohexanone | Bifunctional N-prolyl sulfinamide | Solvent-free, Room Temperature | High to Excellent | Good to Excellent | Satisfactory to Excellent | rsc.org |

Advanced Materials Applications

The unique structural characteristics of this compound, specifically the presence of a sulfonamide group, a methoxy (B1213986) group, and a bulky tert-butyl group, make it a candidate for investigation in the field of advanced materials. These applications primarily revolve around its potential incorporation into functional polymers and its ability to participate in the formation of supramolecular assemblies.

Incorporation into Functional Polymers

While specific examples of this compound being used as a monomer for polymerization are not extensively documented in publicly available research, its functional groups suggest its potential as a valuable building block for creating functional polymers. The incorporation of such a molecule can impart specific properties to the resulting polymer, such as altered solubility, thermal stability, and the ability to engage in specific intermolecular interactions.

The general strategy for creating such functional polymers would involve modifying the this compound molecule to include a polymerizable group, such as a vinyl or acrylate (B77674) moiety. This modified monomer could then be copolymerized with other monomers to tailor the properties of the final material.

Potential Properties of Functional Polymers Incorporating this compound:

| Property | Influence of this compound Moiety |

| Solubility | The bulky, nonpolar tert-butyl group and the aromatic ring can enhance solubility in organic solvents. |

| Thermal Stability | The rigid aromatic and sulfonamide structures can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the polymer. |

| Intermolecular Interactions | The sulfonamide group can act as a hydrogen bond donor (N-H) and acceptor (S=O), while the methoxy group can also act as a hydrogen bond acceptor. These interactions can influence the polymer's morphology and mechanical properties. |

| Electrochemical Properties | The electron-donating methoxy group on the aromatic ring could potentially influence the electronic properties of the polymer, making it a candidate for applications in electroactive materials. |

Self-Assembly Studies of Sulfonamide Derivatives

The self-assembly of molecules into well-defined supramolecular structures is a key area of research in materials science. Sulfonamide derivatives are known to form predictable and stable hydrogen-bonded networks, which are crucial for the bottom-up fabrication of functional materials.

Studies on compounds structurally related to this compound, such as 4-methoxy-N-(aryl)benzenesulfonamides, have revealed the formation of one- and two-dimensional supramolecular architectures in the solid state. nih.gov These structures are primarily directed by a combination of strong N-H···O hydrogen bonds involving the sulfonamide groups and weaker C-H···π interactions. nih.gov

Given the structural similarities, it is highly probable that this compound would also exhibit rich self-assembly behavior. The key interactions driving its assembly would be:

N-H···O Hydrogen Bonding: The sulfonamide N-H group can act as a hydrogen bond donor to the sulfonyl oxygens or the methoxy oxygen of a neighboring molecule.

C-H···π Interactions: The C-H bonds of the tert-butyl group and the aromatic ring can interact with the electron-rich π-system of the benzene (B151609) ring of an adjacent molecule.

π-π Stacking: The aromatic rings could potentially stack on top of each other, further stabilizing the supramolecular assembly.

The bulky tert-butyl group would likely play a significant role in modulating the self-assembly process by introducing steric hindrance, which could influence the geometry and dimensionality of the resulting supramolecular structures.

Illustrative Data on Intermolecular Interactions in Sulfonamide Derivatives:

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Influence on Assembly |

| Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonamide) | 2.8 - 3.2 | Formation of 1D chains |

| C-H···π Interaction | C-H (Aryl/Alkyl) | π-system (Aryl ring) | 3.2 - 3.8 | Cross-linking of chains |

| π-π Stacking | Aryl ring | Aryl ring | 3.3 - 3.8 | Stabilization of layered structures |

Note: The data in this table is illustrative and based on typical bond lengths and interactions observed in the crystal structures of similar sulfonamide-containing molecules. Actual values for this compound would require specific experimental determination.

Advanced Analytical Methodologies for Research Characterization

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental for the separation of N-tert-butyl-4-methoxybenzenesulfonamide from impurities and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for these purposes.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of benzenesulfonamide (B165840) derivatives. sielc.comresearchgate.net The separation is typically achieved on a C8 or C18 stationary phase. researchgate.netwu.ac.th A mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used in either isocratic or gradient elution mode to achieve optimal separation. researchgate.net Detection is commonly performed using a UV detector, often at a wavelength around 220-265 nm where the benzene (B151609) ring exhibits strong absorbance. researchgate.netwu.ac.th

A developed RP-HPLC method can effectively separate the main compound from potential starting materials, by-products, and degradation products. nih.gov Method validation according to International Conference on Harmonisation (ICH) guidelines ensures the reliability of the analytical procedure, assessing parameters such as linearity, accuracy, precision, and sensitivity. nih.gov For instance, a method for related sulfonamides was validated over a concentration range of LOQ to 200% of the limit concentration, demonstrating good linearity with a correlation coefficient of 0.999. wu.ac.th

Interactive Data Table: Illustrative HPLC Method Parameters for Benzenesulfonamide Derivatives

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net | Provides good hydrophobic retention for aromatic compounds. |

| Mobile Phase | Acetonitrile and Water (with buffer) sielc.com | Common solvents for reversed-phase chromatography, allowing for a wide polarity range. |

| Elution | Gradient | Allows for the separation of compounds with a range of polarities in a single run. |

| Flow Rate | 1.0 mL/min researchgate.net | A standard flow rate for analytical HPLC, providing good efficiency and reasonable run times. |

| Detection | UV at 265 nm wu.ac.th | Wavelength at which the aromatic ring of the sulfonamide likely absorbs UV light. |

| Column Temp. | 25 °C wu.ac.th | Ensures reproducible retention times by controlling the viscosity of the mobile phase. |

Gas Chromatography-Mass Spectrometry (GC-MS) in non-biological samples:

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For sulfonamides, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. nih.govusda.gov A common derivatization procedure involves methylation with diazomethane (B1218177) followed by acylation. nih.govusda.gov